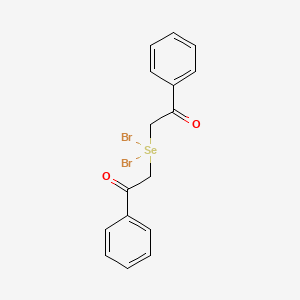![molecular formula C7H12Cl2N2OSi B14357725 3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one CAS No. 91360-75-7](/img/structure/B14357725.png)
3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of two chlorine atoms, a methyl group, and a trimethylsilyl-imino group attached to the azetidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one typically involves the reaction of dichloroketene with corresponding imine derivatives. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the azetidinone ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The azetidinone ring can be hydrolyzed to form corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidinones, while hydrolysis can produce carboxylic acids and amines.
科学研究应用
3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one involves its interaction with specific molecular targets. The presence of chlorine atoms and the trimethylsilyl-imino group can influence its reactivity and binding affinity to enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the derivatives being studied.
相似化合物的比较
Similar Compounds
3,3-Dichloro-1-methyl-4-(naphthalene-2-yl)azetidin-2-one: Another azetidinone derivative with a naphthalene group.
3,3-Dichloro-1-methyl-4-(phenyl)azetidin-2-one: A similar compound with a phenyl group instead of the trimethylsilyl-imino group.
Uniqueness
3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one is unique due to the presence of the trimethylsilyl-imino group, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
属性
CAS 编号 |
91360-75-7 |
|---|---|
分子式 |
C7H12Cl2N2OSi |
分子量 |
239.17 g/mol |
IUPAC 名称 |
3,3-dichloro-1-methyl-4-trimethylsilyliminoazetidin-2-one |
InChI |
InChI=1S/C7H12Cl2N2OSi/c1-11-5(10-13(2,3)4)7(8,9)6(11)12/h1-4H3 |
InChI 键 |
DFAIBTOUKLVVPI-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=N[Si](C)(C)C)C(C1=O)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


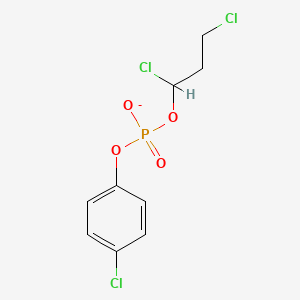

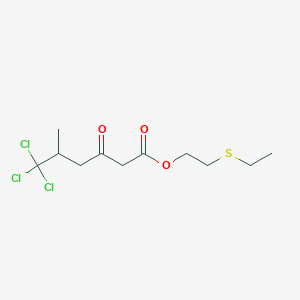
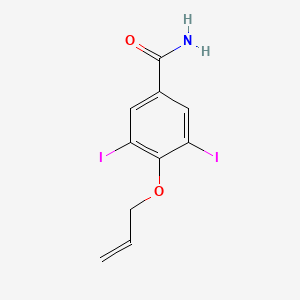
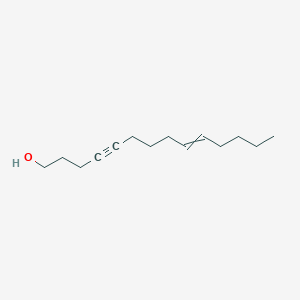


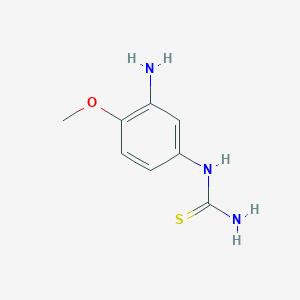



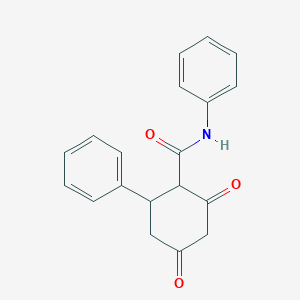
![N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14357718.png)
